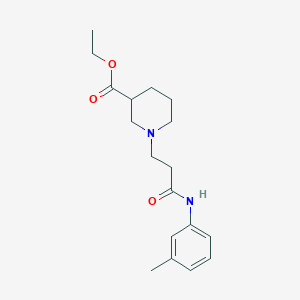
N-(2,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide, commonly known as DOM, is a psychoactive drug that belongs to the family of phenethylamines. This drug has been used in various scientific research studies to understand its mechanism of action and its effects on the human body.
作用機序
DOM acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also has affinity for the dopamine receptor system. The exact mechanism of action of DOM is not fully understood, but it is believed to modulate the activity of these receptors, leading to altered neurotransmitter release and changes in neuronal activity.
Biochemical and Physiological Effects:
DOM has been shown to produce a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. It also increases heart rate, blood pressure, and body temperature. DOM has been shown to produce hallucinogenic effects, including altered perception, thought, and mood.
実験室実験の利点と制限
One advantage of using DOM in lab experiments is its ability to selectively target specific receptor systems. This allows researchers to investigate the role of these systems in various physiological and behavioral processes. However, one limitation of using DOM is its potential for abuse and dependence. It is important for researchers to use caution when handling this drug and to follow appropriate safety protocols.
将来の方向性
There are several future directions for research involving DOM. One area of interest is the role of the serotonin receptor system in mood disorders such as depression and anxiety. DOM may be used as a tool to investigate the effects of serotonin modulation on these disorders. Another area of interest is the potential therapeutic applications of DOM. It may be used to treat conditions such as chronic pain and addiction. Further research is needed to fully understand the potential benefits and risks of using DOM in a clinical setting.
In conclusion, N-(2,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide, or DOM, is a psychoactive drug that has been used in various scientific research studies to understand its mechanism of action and its effects on the human body. It has been shown to selectively target specific receptor systems, making it a valuable tool for investigating various physiological and behavioral processes. However, caution must be taken when handling this drug due to its potential for abuse and dependence. Further research is needed to fully understand the potential benefits and risks of using DOM in a clinical setting.
合成法
The synthesis of DOM involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This compound is then reduced with sodium borohydride to form 2,5-dimethoxyphenyl-nitropropene. The final step involves the reaction of 2,5-dimethoxyphenyl-nitropropene with morpholine and propionyl chloride to form N-(2,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide.
科学的研究の応用
DOM has been used in various scientific research studies to understand its mechanism of action and its effects on the human body. It has been used as a tool to study the serotonin receptor system, which is involved in the regulation of mood, appetite, and sleep. DOM has also been used in studies investigating the role of the dopamine receptor system in addiction and reward.
特性
製品名 |
N-(2,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide |
|---|---|
分子式 |
C15H22N2O4 |
分子量 |
294.35 g/mol |
IUPAC名 |
N-(2,5-dimethoxyphenyl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C15H22N2O4/c1-19-12-3-4-14(20-2)13(11-12)16-15(18)5-6-17-7-9-21-10-8-17/h3-4,11H,5-10H2,1-2H3,(H,16,18) |
InChIキー |
GJYBDQMPTYSPKX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCOCC2 |
正規SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromophenyl)-3-[butyl(methyl)amino]propanamide](/img/structure/B248131.png)
![3-[benzyl(methyl)amino]-N-(4-bromophenyl)propanamide](/img/structure/B248132.png)



![3-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B248141.png)





![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248154.png)
![1-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B248155.png)
